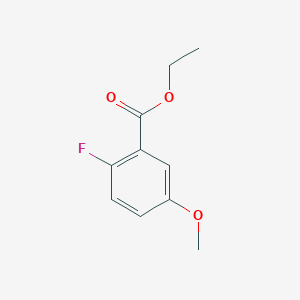

Ethyl 2-fluoro-5-methoxybenzoate

Übersicht

Beschreibung

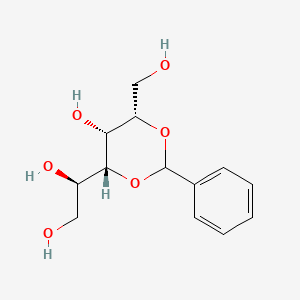

Ethyl 2-fluoro-5-methoxybenzoate is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-5-methoxybenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The density is predicted to be 1.151±0.06 g/cm3 .Physical And Chemical Properties Analysis

Ethyl 2-fluoro-5-methoxybenzoate has a predicted density of 1.151±0.06 g/cm3 and a predicted boiling point of 280.3±25.0 °C .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Imaging Agents

Fluorescent probes are powerful tools with vast potential for application in chemical biology. Ethyl 2-fluoro-5-methoxybenzoate can serve as a fluorescent probe due to its inherent fluorescence properties. Researchers use it to label specific cellular components, visualize biological processes, and track molecular interactions. By attaching this compound to biomolecules (such as proteins or nucleic acids), scientists gain insights into cellular dynamics and localization .

Medicinal Chemistry and Drug Development

Ethyl 2-fluoro-5-methoxybenzoate is a valuable scaffold for designing novel pharmaceutical compounds. Medicinal chemists modify its structure to create analogs with improved pharmacological properties. Potential applications include developing anti-inflammatory agents, antiviral drugs, or anticancer therapies. Researchers explore its interactions with target proteins and evaluate its bioactivity .

Organic Synthesis and Building Blocks

As a versatile building block, this compound participates in various synthetic pathways. Chemists utilize it to construct more complex molecules. For instance, it can undergo nucleophilic substitution reactions, Suzuki coupling, or Heck reactions. Its fluoro and methoxy substituents enhance reactivity and selectivity, making it valuable in organic synthesis .

Agrochemicals and Crop Protection

Researchers investigate the potential of ethyl 2-fluoro-5-methoxybenzoate as an agrochemical. It may serve as a precursor for herbicides, fungicides, or insecticides. By understanding its mode of action and toxicity profile, scientists aim to develop environmentally friendly crop protection agents .

Materials Science and Surface Modification

Surface modification plays a crucial role in materials science. Ethyl 2-fluoro-5-methoxybenzoate can be used to functionalize surfaces, such as modifying polymers, nanoparticles, or thin films. Its unique properties allow researchers to tailor surface properties, enhance adhesion, or introduce specific functionalities .

Analytical Chemistry and Chromatography

In analytical chemistry, this compound serves as a reference standard or internal standard for chromatographic techniques. Researchers use it in gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify other compounds. Its stability and well-defined properties make it a reliable choice for calibration purposes .

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFKSVBBFXDAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-5-methoxybenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B3283797.png)